SIB-1508Y

Catalog No.
S518184
CAS No.
192231-16-6
M.F
C16H18N2O4
M. Wt
302.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SIB-1508Y

CAS Number

192231-16-6

Product Name

SIB-1508Y

IUPAC Name

(Z)-but-2-enedioic acid;3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1

InChI Key

BCPPKHPWLRPWBJ-OURKGEEVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate, altinicline maleate, SIB 1508Y, SIB-1508Y

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)C#C.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Altinicline maleate is 302.1267 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). As the maleate salt form of the (S)-enantiomer, it is primarily utilized in preclinical research to investigate the role of α4β2 nAChRs in the central nervous system. Its mechanism involves stimulating the release of key neurotransmitters, including dopamine in the striatum and acetylcholine in the hippocampus, making it a critical tool for studies in neurodegenerative disorders like Parkinson's disease and cognitive function.

Substituting SIB-1508Y with a generic agonist like nicotine is unsuitable for targeted research due to critical differences in receptor subtype selectivity and functional efficacy. Nicotine activates a broad range of nAChR subtypes, including α3β4* and α7, which can produce confounding off-target effects in experimental models. SIB-1508Y provides a cleaner pharmacological profile by preferentially targeting the α4β2* subtype, which is the most abundant high-affinity nAChR in the brain. This selectivity is essential for isolating the specific contributions of the α4β2 system to neurotransmitter release and behavior, ensuring that observed effects are not artifacts of activating other nicotinic pathways. Furthermore, as a well-defined maleate salt, SIB-1508Y offers consistent solubility and stability for reliable dose preparation, a crucial variable not guaranteed by less characterized research compounds or the free base form.

Superior Functional Potency at α4β2 Receptors Compared to Nicotine

In functional assays measuring dopamine release from rat striatal slices, a direct indicator of α4β2 receptor activation, SIB-1508Y demonstrates higher potency than the benchmark agonist nicotine. SIB-1508Y (S-enantiomer) showed an EC50 of 0.28 µM, while nicotine's potency was measured at 1.4 µM in the same assay, indicating SIB-1508Y is approximately five times more potent in this critical functional measure.

Evidence DimensionPotency (EC50) for Dopamine Release
Target Compound Data0.28 µM
Comparator Or BaselineNicotine: 1.4 µM
Quantified Difference~5-fold higher potency
ConditionsDopamine release from rat striatal slices.

Higher potency allows for the use of lower concentrations in vitro and potentially lower doses in vivo to achieve desired α4β2-mediated effects, reducing the risk of off-target interactions.

Enhanced Efficacy in Preclinical Cognitive Models Where Nicotine Fails

In a primate model of Parkinson's disease (chronic low-dose MPTP treatment), SIB-1508Y demonstrated a significant ability to improve cognitive performance on memory tasks. Notably, in the same head-to-head study, neither nicotine nor the standard Parkinson's therapy levodopa produced a significant improvement in task performance. The cognitive benefits of SIB-1508Y were observed for up to 24-48 hours post-administration, highlighting a durable effect.

Evidence DimensionCognitive Improvement in MPTP-treated Monkeys
Target Compound DataSignificant improvement in visual memory task performance
Comparator Or BaselineNicotine: No significant improvement; Levodopa: No significant improvement
Quantified DifferenceQualitatively effective vs. ineffective
ConditionsChronic low-dose MPTP-treated monkeys performing visual delayed response and delayed matching-to-sample tasks.

For researchers investigating cognitive deficits in neurodegenerative models, SIB-1508Y offers a proven tool for eliciting a therapeutic effect where the most common comparators, nicotine and levodopa, are ineffective.

Defined Maleate Salt Form for Enhanced Processability and Reproducibility

SIB-1508Y is supplied as a maleate salt, a crystalline solid form chosen during development to optimize physicochemical properties for research and handling. Compared to the parent free base, salt forms like maleate typically offer improved aqueous solubility, stability in solution, and ease of weighing and handling, which are critical for creating accurate, reproducible stock solutions for in vitro and in vivo experiments. While direct comparative data for the free base is not published, the selection of the maleate form for clinical development implies a superior handling and formulation profile. General best practices for similar compounds recommend dissolving in aqueous buffers or DMSO for stock solutions, a process facilitated by the salt form.

Evidence DimensionPhysicochemical Form
Target Compound DataCrystalline maleate salt
Comparator Or BaselineParent free base (typically an oil or less stable solid)
Quantified DifferenceImproved solubility and handling characteristics (qualitative)
ConditionsStandard laboratory weighing, dissolution, and solution storage.

Procuring the maleate salt ensures batch-to-batch consistency and minimizes experimental variability caused by poor solubility or degradation, directly impacting the reliability and reproducibility of results.

In Vivo Models of Parkinson's-Related Cognitive Dysfunction

For studies using primate or rodent models of Parkinson's disease (e.g., MPTP or 6-OHDA lesions) to investigate cognitive deficits, SIB-1508Y is a validated tool. Its demonstrated ability to rescue cognitive performance where nicotine and L-DOPA fail makes it the appropriate choice for isolating and probing the role of α4β2 nAChR agonism in treating non-motor symptoms.

Cell-Based Assays Requiring Potent and Selective α4β2 Activation

In neurotransmitter release assays (e.g., dopamine release from striatal synaptosomes) or functional screens using cell lines expressing nAChRs, the high potency of SIB-1508Y allows for robust activation of the α4β2 subtype at low concentrations. This minimizes confounding effects from other nAChR subtypes and reduces compound consumption.

Studies Requiring High Reproducibility and Consistent Dosing

For long-term studies, high-throughput screening, or any experiment where dose accuracy is paramount, the procurement of SIB-1508Y as a defined maleate salt is advantageous. Its superior handling and solubility characteristics compared to a free base ensure the preparation of reliable and stable solutions, leading to more reproducible experimental outcomes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

302.12665706 Da

Monoisotopic Mass

302.12665706 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PCL7Q9Q62Q

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRNA4/CHRNB2 [HSA:1137 1141] [KO:K04806 K04813]

Wikipedia

Altinicline maleate

Dates

Last modified: 08-15-2023
1: Rao TS, Adams PB, Correa LD, Santori EM, Sacaan AI, Reid RT, Cosford ND. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline), a novel nicotinic acetylcholine receptor agonist. Brain Res. 2008 Oct 9;1234:16-24. doi: 10.1016/j.brainres.2008.07.063. Epub 2008 Jul 28. PubMed PMID: 18692487.
2: Cosford ND, Bleicher L, Vernier JM, Chavez-Noriega L, Rao TS, Siegel RS, Suto C, Washburn M, Lloyd GK, McDonald IA. Recombinant human receptors and functional assays in the discovery of altinicline (SIB-1508Y), a novel acetylcholine-gated ion channel (nAChR) agonist. Pharm Acta Helv. 2000 Mar;74(2-3):125-30. PubMed PMID: 10812948.
3: Cosford ND, Bleicher L, Herbaut A, McCallum JS, Vernier JM, Dawson H, Whitten JP, Adams P, Chavez-Noriega L, Correa LD, Crona JH, Mahaffy LS, Menzaghi F, Rao TS, Reid R, Sacaan AI, Santori E, Stauderman KA, Whelan K, Lloyd GK, McDonald IA. (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): a novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors. J Med Chem. 1996 Aug 16;39(17):3235-7. PubMed PMID: 8765504.

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